molecular formula C12H19NO B1268988 3-(Hexyloxy)aniline CAS No. 55792-43-3

3-(Hexyloxy)aniline

Cat. No.: B1268988
CAS No.: 55792-43-3
M. Wt: 193.28 g/mol
InChI Key: NFUUFPNUOVKOIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenol with hexyl bromide in the presence of a base to form 3-(hexyloxy)nitrobenzene. This intermediate is then reduced to this compound using hydrogen gas and a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound from 3-(hexyloxy)nitrobenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-(Hexyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)aniline involves its interaction with specific molecular targets. The hexyloxy group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-(Hexyloxy)aniline
  • 2-(Hexyloxy)aniline
  • 3-(Butyloxy)aniline

Comparison: 3-(Hexyloxy)aniline is unique due to the position of the hexyloxy group, which can influence its reactivity and interactions compared to its isomers.

Properties

IUPAC Name

3-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10H,2-5,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUUFPNUOVKOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349550
Record name 3-(hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-43-3
Record name 3-(hexyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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